8-Azaadénosine

Vue d'ensemble

Description

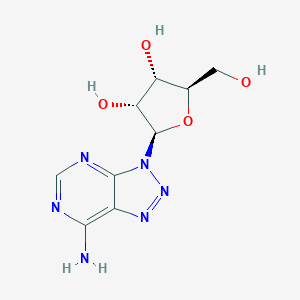

La 8-Azaadénosine est un analogue de nucléoside synthétique qui a attiré l'attention pour ses applications thérapeutiques potentielles. Elle est structurellement similaire à l'adénosine mais contient un atome d'azote à la place d'un atome de carbone dans le cycle adénine. Cette modification confère à la this compound des propriétés biochimiques uniques, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.

Applications De Recherche Scientifique

8-Azaadenosine has a wide range of scientific research applications:

Chemistry: Used as a tool to study nucleoside analogs and their interactions with enzymes.

Biology: Investigated for its role in RNA editing and its effects on cellular processes.

Industry: Utilized in the development of novel pharmaceuticals and as a research tool in drug discovery.

Mécanisme D'action

- ADAR (Adenosine Deaminase Acting on RNA) : 8-Azaadenosine primarily targets ADAR, an RNA editing enzyme. ADAR edits adenosine to inosine within double-stranded RNAs (dsRNA). By doing so, it prevents the sensing of self dsRNAs by proteins involved in the type I interferon (IFN) response and translation control .

- Proliferation and Apoptosis : Loss of ADAR due to 8-Azaadenosine treatment reduces cancer cell proliferation and increases apoptosis. This occurs through activation of the type I IFN pathway and translational repression by PKR (protein kinase R) .

- Type I IFN Pathway Activation : Depletion of ADAR activates the type I IFN pathway via MAVS (mitochondrial antiviral signaling protein). This pathway plays a crucial role in antiviral defense and immune response .

- PKR-Mediated Translation Repression : PKR activation, triggered by ADAR loss, inhibits translation. Knockdown of PKR rescues the growth phenotype observed upon ADAR depletion .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Analyse Biochimique

Biochemical Properties

8-Azaadenosine is known to interact with the RNA editing enzyme ADAR . Through its deaminase activity, ADAR edits adenosine to inosine in double-stranded RNAs . 8-Azaadenosine has been shown to inhibit this process . It is not a selective inhibitor of ADAR .

Cellular Effects

8-Azaadenosine has been shown to have similar toxicity to ADAR-dependent and -independent cancer cell lines . The toxicity of 8-Azaadenosine is comparable between cell lines with either knockdown or overexpression of ADAR, and cells with unperturbed ADAR expression .

Molecular Mechanism

The molecular mechanism of 8-Azaadenosine involves its interaction with ADAR. It inhibits the editing of adenosine to inosine in double-stranded RNAs, a process carried out by ADAR . Treatment with 8-Azaadenosine does not cause activation of PKR .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de la 8-Azaadénosine implique généralement les étapes suivantes :

Produit de départ : La synthèse commence avec l'adénine disponible dans le commerce.

Nitration : L'adénine subit une nitration pour introduire un groupe nitro en position 8.

Réduction : Le groupe nitro est ensuite réduit en un groupe amino.

Cyclisation : Le groupe amino subit une cyclisation pour former le cycle 8-azaadénine.

Glycosylation : La 8-azaadénine est ensuite glycosylée avec un sucre ribose pour former la this compound.

Méthodes de production industrielle : La production industrielle de la this compound suit des voies synthétiques similaires, mais est optimisée pour une production à grande échelle. Cela implique :

Conditions de réaction optimisées : Utilisation de catalyseurs et de conditions de réaction contrôlées pour maximiser le rendement.

Purification : Techniques de purification avancées telles que la chromatographie pour garantir une pureté élevée du produit final.

Contrôle de la qualité : Mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la sécurité du composé.

Analyse Des Réactions Chimiques

Types de réactions : La 8-Azaadénosine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des dérivés de la this compound.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le sucre ribose.

Substitution : Les réactions de substitution peuvent se produire au niveau des atomes d'azote du cycle adénine.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Agents halogénants, agents alkylants.

Principaux produits :

Produits d'oxydation : Divers dérivés oxydés de la this compound.

Produits de réduction : Formes réduites de la this compound avec des sucres ribose modifiés.

Produits de substitution : Dérivés substitués avec différents groupes fonctionnels sur le cycle adénine.

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisée comme outil pour étudier les analogues de nucléosides et leurs interactions avec les enzymes.

Biologie : Étudiée pour son rôle dans l'édition de l'ARN et ses effets sur les processus cellulaires.

Industrie : Utilisée dans le développement de nouveaux produits pharmaceutiques et comme outil de recherche dans la découverte de médicaments.

5. Mécanisme d'action

La this compound exerce ses effets principalement en inhibant l'activité des enzymes adénosine désaminase agissant sur l'ARN (ADAR). Ces enzymes sont responsables de l'édition adénosine-inosine de l'ARN. En inhibant l'ADAR, la this compound perturbe l'édition de l'ARN, conduisant à des altérations de la stabilité et de la fonction de l'ARN. Cette inhibition peut entraîner une réduction de la prolifération et une augmentation de l'apoptose dans les cellules cancéreuses .

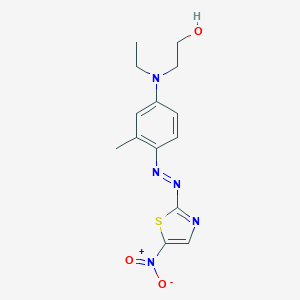

Composés similaires :

8-Chloroadénosine : Un autre analogue de nucléoside qui inhibe l'ADAR mais n'est pas sélectif.

Cordycepine : Un analogue de nucléoside avec une structure similaire mais une activité biologique différente.

Tubercidine : Un analogue de nucléoside avec une activité antitumorale puissante.

Unicité de la this compound : La this compound est unique en raison de son inhibition spécifique des enzymes d'édition de l'ARN et de ses applications thérapeutiques potentielles dans le traitement du cancer. Contrairement aux autres analogues de nucléosides, elle a montré des promesses dans la perturbation des processus d'édition de l'ARN, ce qui en fait un outil précieux dans les contextes de recherche et thérapeutiques .

Comparaison Avec Des Composés Similaires

8-Chloroadenosine: Another nucleoside analog that inhibits ADAR but is not selective.

Cordycepin: A nucleoside analog with a similar structure but different biological activity.

Tubercidin: A nucleoside analog with potent antitumor activity.

Uniqueness of 8-Azaadenosine: 8-Azaadenosine is unique due to its specific inhibition of RNA editing enzymes and its potential therapeutic applications in cancer treatment. Unlike other nucleoside analogs, it has shown promise in disrupting RNA editing processes, making it a valuable tool in both research and therapeutic contexts .

Propriétés

IUPAC Name |

2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)15(14-13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUKGFJQZRGECT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908143 | |

| Record name | 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35827-88-4, 35827-89-5, 34698-65-2, 10299-44-2 | |

| Record name | NSC146366 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC146365 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC145918 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC81153 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Azaadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B80590.png)

![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)

![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)